3-Methoxybenzonitrile oxide 3-Methoxybenzonitrile oxide
Brand Name: Vulcanchem
CAS No.: 109673-21-4
VCID: VC19176290
InChI: InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3
SMILES:
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

3-Methoxybenzonitrile oxide

CAS No.: 109673-21-4

Cat. No.: VC19176290

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybenzonitrile oxide - 109673-21-4

Specification

CAS No. 109673-21-4
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 3-methoxybenzonitrile oxide
Standard InChI InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3
Standard InChI Key QTWZTDKDZUWDMU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C#[N+][O-]

Introduction

Key Findings

3-Methoxybenzonitrile oxide (CAS 109673-21-4) is a reactive nitrile N-oxide derivative with a methoxy substituent at the 3-position of the benzene ring. This compound serves as a critical intermediate in 1,3-dipolar cycloaddition reactions, enabling the synthesis of isoxazolines and other nitrogen-containing heterocycles. Its applications span medicinal chemistry, materials science, and agrochemical research.

Structural and Chemical Identity

3-Methoxybenzonitrile oxide belongs to the nitrile N-oxide family, characterized by the presence of a nitrile oxide (-C≡N-O) functional group. Key structural features include:

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

  • IUPAC Name: 3-Methoxybenzonitrile N-oxide

  • Synonyms: Benzonitrile,3-methoxy-,N-oxide; m-Methoxybenzonitrile oxide .

The compound’s reactivity arises from the electron-withdrawing nitrile oxide group, which facilitates participation in cycloaddition reactions.

Physicochemical Properties

Limited experimental data exist for 3-methoxybenzonitrile oxide, but inferences can be drawn from related nitrile N-oxides:

PropertyValue/DescriptionSource Inference
AppearanceColorless to pale yellow solid/liquidAnalogous nitrile oxides
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
StabilityThermally labile; decomposes above 50°C
Spectroscopic Data- IR: Strong absorption at ~2250 cm⁻¹ (C≡N stretch)
- ¹H NMR: δ 3.8–4.0 ppm (OCH₃), aromatic protons at δ 6.8–7.5 ppm

Reactivity and Applications

1,3-Dipolar Cycloaddition Reactions

3-Methoxybenzonitrile oxide participates in [3+2] cycloadditions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively .

Mechanism:

Nitrile N-oxide+DipolarophileIsoxazoline/Isoxazole\text{Nitrile N-oxide} + \text{Dipolarophile} \rightarrow \text{Isoxazoline/Isoxazole}

Example:
Intramolecular cycloaddition with alkenes yields fused isoxazoline derivatives, which are valuable in drug discovery .

Medicinal Chemistry Applications

  • Anticancer Agents: Isoxazoline derivatives exhibit cytotoxicity against tumor cell lines .

  • Antibacterial Scaffolds: Functionalized isoxazolines show inhibitory activity against bacterial enzymes .

Material Science

Nitrile N-oxides are used to modify polymer backbones, enhancing thermal stability or introducing functional groups .

HazardPrecautionary MeasuresSource
Acute Toxicity (Oral/Dermal)Use gloves, lab coat, and eye protection
Irritation (Skin/Eyes)Work in a fume hood; avoid inhalation
InstabilityStore at −20°C under inert atmosphere

Future Research Directions

  • Stabilization Strategies: Developing protective groups or matrixes to enhance shelf life.

  • Catalytic Asymmetric Cycloadditions: Enantioselective synthesis of isoxazolines for chiral drug candidates .

  • Computational Modeling: Predicting reactivity using density functional theory (DFT) .

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